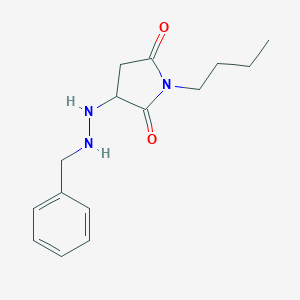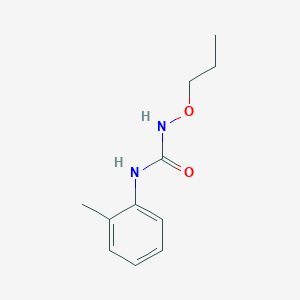![molecular formula C23H23N3O5 B241466 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241466.png)
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one, also known as TAK-915, is a novel drug candidate that has gained attention for its potential therapeutic applications in the treatment of cognitive disorders. TAK-915 belongs to a class of drugs called positive allosteric modulators (PAMs) that target the GABA-A receptor, a neurotransmitter receptor that plays a crucial role in regulating brain activity.
作用機序
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one acts as a positive allosteric modulator of the GABA-A receptor, which is a neurotransmitter receptor that plays a crucial role in regulating brain activity. GABA-A receptors are ionotropic receptors that are permeable to chloride ions. When GABA binds to the receptor, it opens the chloride channel, leading to an influx of chloride ions into the neuron, which hyperpolarizes the cell and reduces its excitability. PAMs like 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one enhance the activity of GABA-A receptors by binding to a site on the receptor that is distinct from the GABA binding site. This results in an increase in the affinity of the receptor for GABA, leading to an increase in the inhibitory effect of GABA on neuronal activity.
Biochemical and Physiological Effects:
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its cognitive-enhancing effects, 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been found to increase the amplitude of GABAergic inhibitory postsynaptic currents in neurons. This suggests that 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one enhances the inhibitory effect of GABA on neuronal activity. 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to increase the number of GABA-A receptors on the cell surface, which may contribute to its cognitive-enhancing effects.
実験室実験の利点と制限
One advantage of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is that it has shown promising results in preclinical studies as a cognitive enhancer. This makes it an attractive candidate for further research into its therapeutic potential for the treatment of cognitive disorders. However, one limitation of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one is that its mechanism of action is not fully understood. Further research is needed to elucidate the precise molecular mechanisms by which 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one enhances cognitive function.
将来の方向性
There are several future directions for research on 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research could focus on the development of more potent and selective PAMs that target the GABA-A receptor. Another area of research could investigate the potential therapeutic applications of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to understand the molecular mechanisms by which 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one enhances cognitive function.
合成法
The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that starts with the reaction of 3-methoxybenzoyl chloride with 5-methyl-2-furancarboxylic acid to form the corresponding acid chloride. The acid chloride then undergoes a reaction with 1,3-diaminopropane to form the intermediate diamide. The diamide is then subjected to a cyclization reaction to form the pyrrolone ring. The final step involves the introduction of the imidazole moiety through a condensation reaction with 1H-imidazole-1-carbaldehyde.
科学的研究の応用
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one has been the subject of several preclinical studies that have demonstrated its potential as a cognitive enhancer. In a study conducted on rats, 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one was found to improve cognitive function in a dose-dependent manner. Another study showed that 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one was able to improve memory consolidation in rats. These findings suggest that 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one may have therapeutic potential for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
特性
分子式 |
C23H23N3O5 |
|---|---|
分子量 |
421.4 g/mol |
IUPAC名 |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H23N3O5/c1-15-7-8-18(31-15)20-19(21(27)16-5-3-6-17(13-16)30-2)22(28)23(29)26(20)11-4-10-25-12-9-24-14-25/h3,5-9,12-14,20,27H,4,10-11H2,1-2H3/b21-19+ |
InChIキー |
FLGRHKODIOTUGV-XUTLUUPISA-N |
異性体SMILES |
CC1=CC=C(O1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CCCN4C=CN=C4 |
SMILES |
CC1=CC=C(O1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
正規SMILES |
CC1=CC=C(O1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CCCN4C=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B241388.png)
![2-[4-(2-hydroxyethyl)-1-piperazinyl]-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241390.png)



![2-methyl-N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B241403.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)


![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)